2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound characterized by its thiazole ring, which incorporates both sulfur and nitrogen atoms. This compound is significant in various fields, including medicinal chemistry and materials science, due to its diverse chemical properties and biological activities. The compound's unique structure allows it to serve as a precursor for more complex molecules and as a potential therapeutic agent.
This compound belongs to the class of thiazole derivatives, which are known for their wide range of biological activities, including antimicrobial and anticancer properties. The chemical structure can be represented by the International Union of Pure and Applied Chemistry name: 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid, with the molecular formula and a CAS number of 1086380-07-5.
The synthesis of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid typically involves multiple steps:
Industrial production often employs continuous flow reactors to enhance yield and purity. Optimization of reaction conditions is crucial to minimize by-products and maximize efficiency. Advanced purification techniques such as chromatography may be used to isolate the desired compound from reaction mixtures.
The molecular structure of 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid features a five-membered thiazole ring with a methoxymethyl group at position 2 and a carboxylic acid group at position 4. This arrangement contributes to its reactivity and ability to form various derivatives.
2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid can participate in several chemical reactions:
The choice of reagents and conditions greatly affects the outcome of these reactions:
The mechanism of action for 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets, particularly enzymes or receptors within biological systems. The thiazole ring enhances binding affinity due to its ability to form hydrogen bonds and coordinate with metal ions in enzyme active sites. The presence of methoxymethyl and carboxylic acid groups further increases specificity and solubility in biological environments .
Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) for structural confirmation .
2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid has several applications across different scientific domains:
This compound exemplifies the versatility of thiazole derivatives in both synthetic chemistry and practical applications in research and industry.
2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid (C₆H₇NO₃S) represents a structurally distinct thiazole derivative characterized by a methoxymethyl (-CH₂OCH₃) group at position 2 and a carboxylic acid (-COOH) moiety at position 4 of the heterocyclic core [1] [3]. This configuration merges electron-rich sulfur and nitrogen atoms with polar functional groups, enabling diverse binding interactions with biological targets. The compound’s molecular weight (173.19 g/mol) and moderate lipophilicity (XLogP3 ≈ 0.5) position it favorably for drug-like properties, balancing aqueous solubility and membrane permeability [3]. Its structural uniqueness lies in the synergistic combination of a hydrogen-bond-donating carboxylic acid, a hydrogen-bond-accepting thiazole nitrogen, and a conformationally flexible methoxymethyl side chain—features exploited in rational drug design targeting oncology and infectious diseases [2] [5].
Thiazole derivatives have evolved from serendipitous discoveries to rationally designed therapeutic agents. Key milestones include:
Table 1: Key Thiazole/Thiadiazole-Based Drugs in Medical History
Compound | Year | Therapeutic Class | Mechanism of Action |
---|---|---|---|
Sulfathiazole | 1940 | Antibiotic | Dihydropteroate synthase inhibition |
Acetazolamide | 1954 | Carbonic anhydrase inhibitor | Glaucoma management |
Cefazolin | 1970s | Cephalosporin antibiotic | Cell wall synthesis inhibition |
Dasatinib | 2006 | Tyrosine kinase inhibitor | BCR-ABL/Src kinase inhibition |
The progression from simple sulfonamides to targeted kinase inhibitors underscores the thiazole ring’s adaptability. Its bioisosteric equivalence to pyrimidine allows mimicry of nucleobase interactions in DNA/RNA-binding proteins, while the sulfur atom enhances lipophilicity and membrane penetration [6] [8]. 2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid builds upon this legacy, with its carboxyl group enabling salt formation or conjugation to generate prodrugs and its methoxymethyl group modulating steric and electronic properties [3] [5].
The methoxymethyl (-CH₂OCH₃) substituent at position 2 of the thiazole ring confers distinct physicochemical and pharmacological advantages:
In 4-carboxylic acid-functionalized thiazoles, the 2-methoxymethyl group further influences the acidity of the carboxyl proton (pKa ~3.5–4.0), facilitating ionization at physiological pH and promoting ionic interactions with arginine/lysine residues in target proteins [3] [8]. This synergy between the polar carboxyl group and the flexible methoxymethyl chain enhances bioavailability—a critical advantage observed in c-Met kinase inhibitors bearing this motif [5].
The structural attributes of 2-(methoxymethyl)-1,3-thiazole-4-carboxylic acid align with contemporary strategies in oncology and anti-infective drug design:
In breast cancer (MCF-7) models, analogues such as honokiol-thiadiazole hybrids (e.g., 8a) show IC₅₀ values of 1.62–4.61 μM, attributed to cell cycle arrest and DNA damage induction [6].
Antimicrobial Applications:
Table 2: Biological Activities of 2-(Methoxymethyl)thiazole-4-carboxylic Acid Analogues
Biological Target | Activity | Key Structural Features | Potency (IC₅₀/MIC) |
---|---|---|---|
c-Met kinase | Inhibition of autophosphorylation | Carboxamide linkage at C4 | 12–85 nM [5] |
MCF-7 breast cancer cells | Cytotoxicity/DNA damage | Conjugation with biphenyl systems | 1.62–15.7 μM [6] |
Bacterial DNA gyrase | Topoisomerase inhibition | Hybridization with quinolones | MIC: 2.79 μg/mL [2] |
SARS-CoV-2 Mpro protease | Viral replication inhibition | Thioamide isosteres at C2 position | Kᵢ: 0.81 μM |
The strategic incorporation of this scaffold into hybrid molecules (e.g., ciprofloxacin-thiadiazoles 1e, 1g) amplifies efficacy against drug-resistant pathogens, with MIC values 4–8-fold lower than parent antibiotics [2] [7]. In kinase inhibition, the carboxylic acid serves as a vector for appending hydrophobic moieties targeting allosteric pockets, overcoming resistance mutations like c-Met Y1230C [5]. These advances underscore the scaffold’s versatility as a molecular "Lego brick" for next-generation therapeutics.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0